Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid
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Overview
Description
Bicyclo[211]hexan-2-ol;4-nitrobenzoic acid is a compound that combines the bicyclo[211]hexane framework with a nitrobenzoic acid moiety The bicyclo[211]hexane structure is a saturated bicyclic hydrocarbon, known for its rigidity and unique spatial arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexan-2-ol typically involves photochemical [2+2] cycloaddition reactions. One common method is the cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it challenging to scale up. Another approach involves the use of silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis . This method allows for the efficient construction of the bicyclic ring system with high functional group tolerance.
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexan-2-ol may involve continuous flow photochemistry, which allows for better control over reaction conditions and scalability. The integration of advanced photochemical reactors can facilitate the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in bicyclo[2.1.1]hexan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amine.
Substitution: The aromatic ring in 4-nitrobenzoic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield bicyclo[2.1.1]hexan-2-one or bicyclo[2.1.1]hexane-2-carboxylic acid.
Reduction: Reduction of the nitro group can produce 4-aminobenzoic acid.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or alkyl groups.
Scientific Research Applications
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group can undergo redox reactions, influencing the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigidity and use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzenes.
Cubane: A highly strained bicyclic compound used in materials science and pharmaceuticals.
Uniqueness
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid is unique due to its combination of a rigid bicyclic framework with an aromatic nitrobenzoic acid moiety. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
63227-52-1 |
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Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H10O/c9-7(10)5-1-3-6(4-2-5)8(11)12;7-6-3-4-1-5(6)2-4/h1-4H,(H,9,10);4-7H,1-3H2 |
InChI Key |
WEZRTCAUOCHJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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